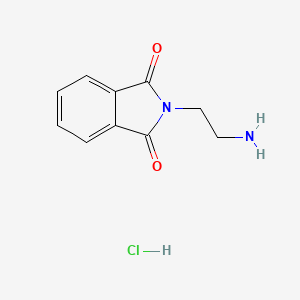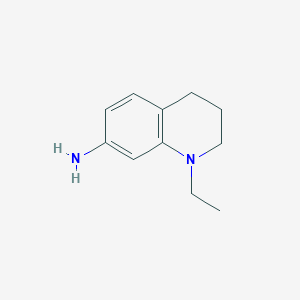
2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride
概要
説明
2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride is a chemical compound with the molecular formula C10H11ClN2O2 . It is used as a functionalized Cereblon ligand for the development of protein degrader building blocks .
Synthesis Analysis
The synthesis of isoindoline derivatives is typically performed in an oven-dried flask, with the mixtures agitated with a stirring bar and concentrated by means of a standard rotary evaporator .Molecular Structure Analysis
The molecular structure of 2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride consists of a central isoindoline ring, with an aminoethyl group attached at the 2-position .Chemical Reactions Analysis
The chemical reactions involving 2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride are typically monitored by TLC, and the products are characterized by nuclear magnetic resonance (NMR) spectra .Physical And Chemical Properties Analysis
2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride is a solid at room temperature. It has a density of 1.3±0.1 g/cm3, a boiling point of 336.6±25.0 °C at 760 mmHg, and a flash point of 157.4±23.2 °C .科学的研究の応用
Antimicrobial Activity
2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride and related compounds have been studied for their antimicrobial properties. For instance, derivatives of isoindoline-1,3-dione, like 2-(dimethylaminomethyl)isoindoline-1,3-dione, have shown significant antimicrobial activity comparable to standard drugs (Sabastiyan & Suvaikin, 2012). Additionally, certain isoindoline-1,3-dione compounds have displayed antimicrobial activities against both gram-positive and gram-negative bacteria (L. Shiva Kumar & H. Revanasiddappa, 2011).
Catalysis and Green Chemistry
These compounds also find applications in catalysis and green chemistry. For example, derivatives of isoindoline-1,3-dione have been used in the synthesis of 4H-pyran derivatives, exhibiting advantages such as environmental friendliness and excellent yields (Shabani et al., 2021). A greener approach for synthesizing isoindoline-1,3-dione derivatives using water extract of onion peel ash is another example, promoting environmentally friendly methods in chemical synthesis (M. Journal et al., 2019).
Material Science Applications
In material science, isoindoline-1,3-dione derivatives have been synthesized for potential use in various applications. For instance, mesogenic Schiff bases derived from isoindoline-1,3-dione show promising properties for use in liquid crystal technology (R. Dubey et al., 2018).
Anti-inflammatory and Anti-cancer Properties
Isoindoline-1,3-dione derivatives have been studied for their potential anti-inflammatory and anti-cancer properties. Certain derivatives have shown good inhibitory activity against cyclooxygenase enzymes, suggesting potential for development as anti-inflammatory agents (Jaafar et al., 2021). Additionally, these compounds have been evaluated for cytotoxic activity against cancer cell lines, indicating potential applications in cancer treatment (Smita G. Mane et al., 2019).
Safety and Hazards
The safety information for 2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
将来の方向性
作用機序
Mode of Action
It is known that the presence of an acidic proton at the 2-position of the imide nitrogen allows for the execution of the aminomethylation reaction . This could potentially influence its interaction with its targets.
Action Environment
The action of 2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride can be influenced by environmental factors. It is known that the compound is stable under inert atmosphere and room temperature conditions . .
特性
IUPAC Name |
2-(2-aminoethyl)isoindole-1,3-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14;/h1-4H,5-6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRMSBGEEQIABR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622211 | |
| Record name | 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethyl)isoindoline-1,3-dione hydrochloride | |
CAS RN |
30250-67-0 | |
| Record name | 2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-aminoethyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1291534.png)

![8-Benzyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1291536.png)

![Bicyclo[2.2.2]octane-1,4-diamine](/img/structure/B1291542.png)
